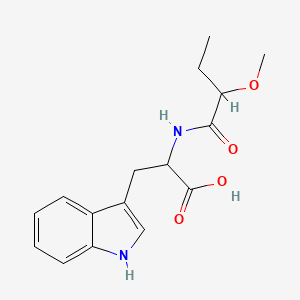![molecular formula C15H18N4O3 B6662386 2-[[2-(4-Phenyltriazol-1-yl)acetyl]-propylamino]acetic acid](/img/structure/B6662386.png)
2-[[2-(4-Phenyltriazol-1-yl)acetyl]-propylamino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(4-Phenyltriazol-1-yl)acetyl]-propylamino]acetic acid is a synthetic organic compound that features a triazole ring, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(4-Phenyltriazol-1-yl)acetyl]-propylamino]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne.
Acetylation: The triazole ring is then acetylated using acetic anhydride in the presence of a catalyst.
Amidation: The acetylated triazole is reacted with propylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(4-Phenyltriazol-1-yl)acetyl]-propylamino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the acetyl group.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
2-[[2-(4-Phenyltriazol-1-yl)acetyl]-propylamino]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[2-(4-Phenyltriazol-1-yl)acetyl]-propylamino]acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Thiazole Derivatives: Compounds with a thiazole ring, which exhibit various pharmacological properties.
Uniqueness
2-[[2-(4-Phenyltriazol-1-yl)acetyl]-propylamino]acetic acid is unique due to its specific triazole structure, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[[2-(4-phenyltriazol-1-yl)acetyl]-propylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-2-8-18(11-15(21)22)14(20)10-19-9-13(16-17-19)12-6-4-3-5-7-12/h3-7,9H,2,8,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRKTOLEGUWWCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(=O)O)C(=O)CN1C=C(N=N1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[Benzyl-(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]acetic acid](/img/structure/B6662308.png)
![2-[7-Oxabicyclo[2.2.1]heptane-2-carbonyl-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid](/img/structure/B6662309.png)
![2-[(4-Chloro-1-methylpyrrole-2-carbonyl)-[[4-(trifluoromethyl)phenyl]methyl]amino]acetic acid](/img/structure/B6662321.png)
![3-(1H-indol-3-yl)-2-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]propanoic acid](/img/structure/B6662323.png)

![3-(1H-indol-3-yl)-2-[(2-methylcyclopentene-1-carbonyl)amino]propanoic acid](/img/structure/B6662332.png)
![2-[(4-Methylthiophene-3-carbonyl)amino]-2-phenylbutanoic acid](/img/structure/B6662337.png)

![2-[Cyclopropyl-(4-methoxythiophene-2-carbonyl)amino]propanoic acid](/img/structure/B6662352.png)
![2-[Cyclopropyl-[4-(triazol-1-yl)benzoyl]amino]propanoic acid](/img/structure/B6662368.png)
![2-[Propyl-[4-(1,2,4-triazol-4-yl)benzoyl]amino]acetic acid](/img/structure/B6662376.png)
![2-[4-(5-Phenoxyfuran-2-carbonyl)thiomorpholin-3-yl]acetic acid](/img/structure/B6662394.png)
![2-[Methyl-(4-methyl-2-phenylpyrimidine-5-carbonyl)amino]propanoic acid](/img/structure/B6662404.png)
![3-Methyl-2-[[3-(pyridin-3-ylmethoxy)benzoyl]amino]pentanoic acid](/img/structure/B6662407.png)
